5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid
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Overview
Description
5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a furan ring substituted with a carboxylic acid group and a phenyl ring with an isopropyl group.
Preparation Methods
The synthesis of 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The furan ring and phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to other bioactive furan derivatives.
Mechanism of Action
The mechanism of action of 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid can be compared with other furan derivatives such as 5-(4-nitrophenyl)furan-2-carboxylic acid and benzofuran derivatives. These compounds share similar structural features but differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
5-(3-propan-2-ylphenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)10-4-3-5-11(8-10)12-6-7-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUBXEQMYSSKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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